molecular formula C6H5F2N B1661167 2,6-Difluoro-4-methylpyridine CAS No. 885267-39-0

2,6-Difluoro-4-methylpyridine

Cat. No.: B1661167
CAS No.: 885267-39-0
M. Wt: 129.11
InChI Key: DHJQATXZNGSHBD-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-methylpyridine is a fluorinated heterocyclic compound that belongs to the pyridine family. The presence of fluorine atoms in the aromatic ring imparts unique physical, chemical, and biological properties to the compound. Fluorinated pyridines are known for their reduced basicity and lower reactivity compared to their chlorinated and brominated counterparts . This compound is of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-4-methylpyridine typically involves the fluorination of 4-methylpyridine. One common method is the direct fluorination using elemental fluorine or other fluorinating agents under controlled conditions . Another approach involves the use of nucleophilic substitution reactions where fluorine atoms are introduced into the pyridine ring .

Industrial Production Methods: Industrial production of this compound often employs large-scale fluorination processes. These processes are optimized for high yield and purity, utilizing advanced fluorinating reagents and catalysts. The reaction conditions are carefully controlled to ensure the selective introduction of fluorine atoms at the desired positions on the pyridine ring .

Chemical Reactions Analysis

Types of Reactions: 2,6-Difluoro-4-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce pyridine N-oxides .

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-methylpyridine is primarily related to its ability to interact with biological targets through its fluorinated aromatic ring. The electron-withdrawing nature of the fluorine atoms affects the compound’s reactivity and binding affinity to various molecular targets. This can influence enzyme inhibition, receptor binding, and other biochemical interactions .

Comparison with Similar Compounds

  • 2-Fluoro-4-methylpyridine
  • 3,5-Difluoro-4-methylpyridine
  • 2,4,6-Trifluoropyridine

Comparison: Compared to these similar compounds, 2,6-Difluoro-4-methylpyridine is unique due to the specific positioning of the fluorine atoms, which imparts distinct electronic and steric properties. This uniqueness can result in different reactivity patterns and biological activities, making it a valuable compound for targeted applications .

Properties

IUPAC Name

2,6-difluoro-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2N/c1-4-2-5(7)9-6(8)3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHJQATXZNGSHBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10680170
Record name 2,6-Difluoro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885267-39-0
Record name 2,6-Difluoro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-difluoro-4-methylpyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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